Product packaging for Bindarit-d5(Cat. No.:)

Bindarit-d5

Cat. No.: B1152633
M. Wt: 329.4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Development and Therapeutic Potential of Indazole Derivatives in Medicinal Chemistry

The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a structure of significant interest in medicinal chemistry. tandfonline.comtaylorandfrancis.com Though rarely found in nature, synthetic indazole derivatives have demonstrated a wide array of pharmacological activities. tandfonline.comnih.govjchr.org The versatility of the indazole ring allows for substitutions at various positions, leading to a diverse range of compounds with significant therapeutic potential. nih.govresearchgate.net

Historically, research into indazole derivatives has led to the discovery of compounds with a variety of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. nih.govresearchgate.netontosight.ai The ability to modify the indazole core has made it a privileged scaffold in drug discovery, with numerous derivatives being investigated for their potential to treat a range of diseases. tandfonline.comhilarispublisher.comrsc.org For instance, some indazole derivatives have been developed as kinase inhibitors for cancer therapy, while others have shown promise in treating neurodegenerative and inflammatory disorders. tandfonline.comtaylorandfrancis.comrsc.org

Overview of Bindarit as a Foundational Anti-inflammatory Agent

Bindarit is an indazolic derivative recognized for its anti-inflammatory properties. ncats.ionih.gov It selectively inhibits the production of a subfamily of inflammatory chemokines, most notably the monocyte chemotactic proteins (MCPs) such as MCP-1/CCL2, MCP-2/CCL8, and MCP-3/CCL7. ncats.ionih.govapexbt.commedchemexpress.com This selective action is significant because these chemokines play a crucial role in recruiting monocytes to sites of inflammation. ncats.ionih.gov

The mechanism of action of Bindarit involves the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.govjneurosci.org Specifically, it has been shown to reduce the phosphorylation of IκBα and the p65 subunit of NF-κB, which in turn leads to a decrease in the nuclear translocation of NF-κB and its binding to the promoters of inflammatory genes. nih.govnih.gov This targeted action on a specific subset of the NF-κB pathway results in the inhibition of certain inflammatory cytokines without causing broad immunosuppression. ncats.ionih.govnih.gov Due to these properties, Bindarit has been investigated in various experimental models of inflammatory diseases. ncats.ionih.govjneurosci.org

Rationale for Deuteration: The Emergence of Bindarit-d5 for Advanced Scientific Inquiry

Deuteration, the strategic replacement of hydrogen atoms with their heavier isotope, deuterium (B1214612), is a technique increasingly utilized in medicinal chemistry to enhance the pharmacokinetic properties of a drug. nih.govacs.orgresearchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a "kinetic isotope effect." This effect can slow down the rate of metabolic reactions that involve the cleavage of this bond, potentially leading to improved metabolic stability and a longer half-life of the compound in the body. researchgate.netmusechem.com

The development of this compound, a deuterated version of Bindarit, is rooted in the desire to refine its properties for research purposes. By selectively replacing five hydrogen atoms with deuterium, scientists can create a tool for more advanced scientific inquiry. arctomsci.com This isotopic labeling allows for precise tracking of the molecule in biological systems and can provide a more stable metabolic profile, which is advantageous in experimental settings. musechem.com The use of deuterated compounds like this compound can help researchers to better understand the pharmacokinetics and metabolic fate of the parent drug, contributing to a more detailed understanding of its biological activity. nih.govresearchgate.net

Properties

Molecular Formula

C₁₉H₁₅D₅N₂O₃

Molecular Weight

329.4

Synonyms

2-Methyl-2-[[1-(phenylmethyl)-1H-indazol-3-yl]methoxy]propanoic Acid-d5;  2-[(1-Benzyl-1H-indazol-3-yl)methoxy]-2-methylpropanoic Acid-d5;  2-[(1-Benzyl-1H-indazol-3-yl)methoxy]-2-methylpropionic Acid-d5;  AF 2838-d5; 

Origin of Product

United States

Mechanistic Elucidation of Bindarit S Anti Inflammatory and Immunomodulatory Activities

Selective Inhibition of Monocyte Chemoattractant Protein (MCP) Synthesis and Release

The therapeutic effects of Bindarit are strongly associated with its ability to selectively interfere with the recruitment of monocytes, a key component of the "early inflammatory response". nih.govnih.gov This is achieved by specifically targeting the synthesis and release of a distinct subfamily of CC chemokines. jle.comnih.gov

Research has consistently demonstrated that Bindarit is a selective inhibitor of the monocyte chemotactic protein (MCP) subfamily. jle.comresearchgate.net It effectively downregulates the expression and production of MCP-1 (also known as CCL2), MCP-2 (CCL8), and MCP-3 (CCL7) in various cell types, including monocytes and endothelial cells, when stimulated by inflammatory agents like lipopolysaccharide (LPS). jle.comnih.govresearchgate.netcaymanchem.comnih.govfunakoshi.co.jp

The inhibitory action occurs at the level of gene transcription. Studies have shown that Bindarit treatment leads to reduced levels of MCP-1 mRNA transcripts. selleckchem.com This capacity to inhibit a defined set of related CC chemokines is considered the primary mechanism behind the compound's anti-inflammatory activity in various disease models. jle.comresearchgate.net

Table 1: Inhibitory Concentration of Bindarit on MCP-1 Production and mRNA Expression

Cell TypeStimulantInhibitory EffectIC50 ValueReference
Human MonocytesBacterial LPSInhibition of MCP-1 Protein Production172 µM selleckchem.com
Human MonocytesC. albicansInhibition of MCP-1 Protein Production403 µM selleckchem.com
Human MonocytesBacterial LPSInhibition of MCP-1 mRNA Transcripts75 µM selleckchem.com
MM6 Cells (Monocytic Cell Line)Bacterial LPSInhibition of MCP-1 Protein Production425 µM selleckchem.com

The inhibitory action of Bindarit is highly selective for the MCP subfamily. nih.gov Multiple studies have confirmed that Bindarit does not affect the production of other CC chemokines, such as MIP-1α (Macrophage Inflammatory Protein-1α)/CCL3, MIP-1β/CCL4, and RANTES/CCL5. nih.govmedchemexpress.comnewdrugapprovals.org Similarly, it does not inhibit the synthesis of the CXC chemokine IL-8 (Interleukin-8)/CXCL8. nih.govmedchemexpress.comnewdrugapprovals.org This specificity distinguishes Bindarit from broader-acting anti-inflammatory agents and underscores its targeted mechanism. However, one study noted that while Bindarit reduces MCP-1 release in LPS-stimulated human monocytic cells, it can enhance the release of IL-8, suggesting a complex immunomodulatory role that may be cell-type dependent. nih.govresearchgate.net

Specific Downregulation of MCP-1/CCL2, MCP-2/CCL8, and MCP-3/CCL7 Expression

Modulatory Effects on the Nuclear Factor Kappa-B (NF-κB) Signaling Cascade

The selective inhibition of MCP synthesis by Bindarit is mediated through its modulatory effects on the classical Nuclear Factor Kappa-B (NF-κB) signaling pathway. nih.govresearchgate.netnih.gov NF-κB is a critical transcription factor that controls the expression of numerous inflammatory genes, including MCP-1. nih.govfrontiersin.org

In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by an inhibitory protein called IκBα. frontiersin.org Upon inflammatory stimulation (e.g., by LPS), IκBα is phosphorylated, which targets it for degradation and allows NF-κB to become active. frontiersin.orgfrontiersin.org Bindarit intervenes at this crucial step. nih.govnih.gov It has been shown to significantly reduce the stimulus-induced phosphorylation of both IκBα (at Ser32/36) and the p65 subunit of NF-κB (at Ser536). nih.govnih.govfrontiersin.orgtandfonline.com By preventing the phosphorylation of IκBα, Bindarit stabilizes the NF-κB-IκBα complex, effectively locking the NF-κB transcription factor in its inactive cytoplasmic state. nih.govjneurosci.orgjneurosci.org

The reduction in IκBα and p65 phosphorylation directly leads to a significant decrease in the nuclear translocation of active NF-κB dimers. nih.govnih.govresearchgate.nettandfonline.com Consequently, the amount of NF-κB available to bind to the promoter regions of its target genes is diminished. nih.govresearchgate.net Chromatin immunoprecipitation (ChIP) experiments have confirmed that Bindarit treatment reduces the recruitment of the p65 subunit to the κB binding sites on the MCP-1 promoter. nih.gov

Table 2: Mechanistic Effects of Bindarit on the NF-κB Signaling Pathway

Molecular EventEffect of BindaritConsequenceReference
IκBα Phosphorylation (Ser32/36)InhibitedPrevents IκBα degradation, NF-κB remains sequestered in the cytoplasm. nih.govnih.govfrontiersin.org
p65 Subunit Phosphorylation (Ser536)InhibitedReduces activation of the NF-κB complex. nih.govnih.govjneurosci.org
NF-κB Dimer Nuclear TranslocationInhibitedPrevents the transcription factor from reaching its target genes in the nucleus. researchgate.nettandfonline.comjneurosci.org
NF-κB DNA BindingInhibitedReduces the transcription of target inflammatory genes. nih.govnih.govresearchgate.net

A key feature of Bindarit's mechanism is its specificity in regulating gene promoters. nih.gov It demonstrates a specific inhibitory effect on the p65 and p65/p50-induced activation of the MCP-1 promoter. nih.govtandfonline.comasm.orgtargetmol.com Notably, this inhibitory action does not extend to other tested NF-κB-activated promoters. nih.govselleckchem.comtandfonline.comselleckchem.com This suggests that Bindarit does not cause a general shutdown of the NF-κB pathway but rather acts on a specific subpopulation of NF-κB isoforms or cofactors, allowing it to selectively target specific inflammatory genes like MCP-1. nih.govtandfonline.com This high degree of specificity for the MCP-1 promoter is central to its defined anti-inflammatory profile. researchgate.netasm.org

Inhibition of NFκB Dimer Nuclear Translocation and DNA Binding

Regulation of Interleukin-12β/p40 (IL-12β/p40) Production

Bindarit has been identified as a selective inhibitor of certain pro-inflammatory cytokines, with a notable effect on the production of the Interleukin-12β/p40 (IL-12β/p40) subunit. nih.govnih.gov This subunit is a component of two distinct cytokines, IL-12 and IL-23, and is often secreted in excess as a monomer during immune responses. umaryland.edu The regulation of IL-12 p40 expression is crucial, as it plays a key role in promoting T helper type 1 (Th1) cell development and cell-mediated immunity. capes.gov.br

Research conducted on mouse leukemic monocyte-macrophage cell lines (Raw 264.7) and bone marrow-derived macrophages (BMDM) has demonstrated that Bindarit specifically inhibits the expression of IL-12β/p40 induced by lipopolysaccharide (LPS). nih.govnih.gov This inhibitory action is significant because it is selective; Bindarit does not affect the production of other analyzed cytokines such as Interleukin-6 (IL-6) and Interleukin-8/KC (IL-8/KC) under the same conditions. nih.govtandfonline.com The mechanism underlying this specific downregulation is linked to Bindarit's modulation of the classical nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov By interfering with this pathway, Bindarit effectively reduces the gene expression of IL-12β/p40. nih.gov

In one study, treatment with Bindarit resulted in a significant reduction of IL-12β/p40 mRNA levels in both Raw 264.7 cells and primary BMDM cultures. nih.gov For instance, in LPS-stimulated macrophages, Bindarit at a concentration of 100 µM was shown to reduce IL-12β/p40 expression by approximately 60%. vulcanchem.com However, in a study involving Chikungunya virus (CHIKV)-infected mice, treatment with Bindarit did not lead to a significant reduction in IL-12β/p40 expression, suggesting that its effects can be context-dependent, possibly representing a secondary consequence of reduced cellular recruitment rather than a direct inhibitory effect in that specific model. asm.orgnih.gov

Cytokine/ChemokineEffect of Bindarit TreatmentCell/Model SystemObserved Reduction (%)Reference
IL-12β/p40InhibitionLPS-stimulated Macrophages~60% vulcanchem.com
MCP-1/CCL2InhibitionLPS-stimulated Macrophages~70% vulcanchem.com
IL-6No significant effectLPS-stimulated Macrophages<10% vulcanchem.com
IL-8/KCNo significant effectLPS-stimulated MacrophagesNo effect nih.gov

Broader Transcriptional and Proteomic Signatures Associated with Bindarit Treatment

The anti-inflammatory activity of Bindarit extends beyond the regulation of a single cytokine, influencing broader transcriptional and proteomic landscapes. Its therapeutic effects have been primarily associated with its ability to selectively inhibit the production of a specific group of C-C motif chemokines, which are crucial for monocyte recruitment to inflammatory sites. researchgate.netnih.gov

Transcriptional Regulation of Chemokines: The most well-characterized target of Bindarit is Monocyte Chemoattractant Protein-1 (MCP-1), also known as CCL2. nih.govtandfonline.com Bindarit also suppresses the production of other related chemokines, specifically CCL7 (MCP-3) and CCL8 (MCP-2). vulcanchem.comresearchgate.net This inhibition is achieved by selectively blocking the promoter activation of the CCL2 gene. vulcanchem.com Transcriptome analysis has confirmed that Bindarit treatment can significantly decrease the mRNA expression of CCL2. frontiersin.org This selective action on the MCP family of chemokines disrupts the chemotactic signaling cascade that perpetuates chronic inflammation. nih.govvulcanchem.com

Modulation of the NF-κB Pathway: The primary mechanism for this transcriptional regulation is the modulation of the classical NF-κB pathway. nih.govnih.gov Bindarit's anti-inflammatory effect is mediated by the downregulation of this pathway through several key actions:

Reduction of IκBα and p65 phosphorylation: It inhibits the phosphorylation of IκBα (inhibitor of kappa B) and the p65 subunit of NF-κB. nih.govvulcanchem.com

Reduced nuclear translocation: This leads to a subsequent reduction in the nuclear translocation of NF-κB dimers, particularly those containing the p65 subunit. nih.govnih.gov

Inhibition of DNA binding: Consequently, there is reduced binding of these transcription factors to the κB sites on the promoters of specific inflammatory genes, such as CCL2. nih.gov Importantly, Bindarit shows a specific inhibitory effect on the p65 and p65/p50 induced MCP-1 promoter activation, without affecting other tested promoters, indicating it acts on a specific subpopulation of NF-κB isoforms. nih.govnih.govresearchgate.net

Interaction with FABP4 and Other Signaling Pathways: Further proteomic and cellular studies have revealed additional mechanisms. In human monocytic cells, Bindarit's immunomodulatory activity involves a functional interaction with Fatty Acid-Binding Protein 4 (FABP4). nih.govresearchgate.net Bindarit can directly bind to FABP4, increase its expression, and promote its translocation into the nucleus. nih.govguidetopharmacology.org This interaction impacts downstream signaling in a manner dependent on Peroxisome Proliferator-Activated Receptor γ (PPARγ). nih.govguidetopharmacology.org

Furthermore, Bindarit treatment alters the phosphorylation state of p38α and AKT-2 kinases in a FABP4-dependent manner. nih.gov This suggests that Bindarit's modulation of pro-inflammatory signaling pathways triggered by stimuli like LPS is complex and involves the interplay between FABP4, PPARγ, and specific kinase signaling cascades. nih.gov Transcriptome analysis has also been used to identify gene expression signatures associated with Bindarit's effects, such as in studies of breast cancer, where it was shown to impair metastasis by decreasing the infiltration of tumor-associated macrophages and myeloid-derived suppressor cells. europa.eu

Molecular Target/PathwayEffect of BindaritKey Downstream ConsequencesReference
NF-κB Pathway (p65/p50)Inhibition of p65 phosphorylation and nuclear translocationDecreased transcription of CCL2, CCL7, CCL8, IL-12β/p40 nih.govnih.govvulcanchem.com
Fatty Acid-Binding Protein 4 (FABP4)Direct binding, increased expression and nuclear localizationModulation of PPARγ activity; altered phosphorylation of p38α and AKT-2 nih.govguidetopharmacology.org
CCL2/MCP-1 PromoterSpecific inhibition of promoter activationReduced monocyte recruitment and inflammation vulcanchem.comresearchgate.net

Isotopologue Based Research Methodologies Utilizing Bindarit D5

Design and Synthetic Strategies for Deuterated Bindarit-d5

The strategic design and synthesis of deuterated Bindarit are foundational to its application in research. The placement of deuterium (B1214612) atoms and the assurance of high isotopic purity are critical considerations that directly impact the reliability of subsequent studies.

The selection of positions for deuterium substitution in the Bindarit molecule is a critical aspect of its design. The primary goal is to introduce the deuterium atoms at sites that are metabolically stable. If deuterium is placed at a position susceptible to enzymatic cleavage, the isotopic label could be lost, rendering it ineffective as a tracer. For Bindarit, which is 2-((1-benzyl-1H-indazol-3-yl)methoxy)-2-methylpropanoic acid, potential sites for deuteration are on the phenyl ring of the benzyl (B1604629) group or the methyl groups of the propanoic acid moiety. Deuteration of the aromatic ring is often preferred as these positions are typically less prone to metabolic alteration.

Isotopic purity is another paramount consideration. This refers to the percentage of the compound that contains the desired number of deuterium atoms. High isotopic purity, ideally exceeding 98%, is essential to minimize interference from the unlabeled parent compound during analysis. The presence of significant amounts of unlabeled Bindarit in a this compound standard could lead to inaccurate quantification in pharmacokinetic studies.

Once synthesized, this compound must undergo rigorous analytical characterization to confirm its identity, purity, and isotopic enrichment. A combination of analytical techniques is employed for this purpose.

Mass Spectrometry (MS): This is the primary technique used to confirm the mass of the deuterated compound. By comparing the mass spectrum of this compound with that of unlabeled Bindarit, the incorporation of five deuterium atoms can be verified by a corresponding mass shift of 5 Daltons.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of this compound and to pinpoint the exact locations of the deuterium atoms. The absence of signals in the ¹H NMR spectrum at the deuterated positions confirms successful substitution.

High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the chemical purity of the this compound sample, ensuring that it is free from synthetic intermediates or other impurities.

These analytical checks are crucial to guarantee that the deuterated standard is suitable for its intended use in sensitive research applications.

Deuteration Positioning and Isotopic Purity Considerations

Advanced Applications in Preclinical Pharmacokinetic and Metabolic Studies

The use of this compound as an internal standard in preclinical studies offers significant advantages for understanding the drug's behavior in biological systems.

In pharmacokinetic studies, this compound serves as an ideal internal standard for the quantification of Bindarit in biological samples such as plasma, urine, and tissues using Liquid Chromatography-Mass Spectrometry (LC-MS). Because this compound is chemically identical to Bindarit, it exhibits the same extraction recovery and ionization efficiency in the mass spectrometer. This co-elution, with a distinct mass difference, allows for highly accurate and precise quantification of the parent drug, correcting for any sample loss during processing.

Parameter Description Advantage of Using this compound
Retention Time The time it takes for a compound to pass through the chromatography column.Bindarit and this compound have nearly identical retention times, ensuring they experience the same analytical conditions.
Mass-to-Charge Ratio (m/z) The mass of the ion divided by its charge.A clear mass difference between Bindarit and this compound allows for their simultaneous but distinct detection by the mass spectrometer.
Ionization Efficiency The efficiency with which a compound is ionized in the mass spectrometer source.As chemically identical molecules, their ionization efficiencies are the same, leading to more reliable quantification.

By administering a mixture of Bindarit and this compound to an in vitro or in vivo model system, researchers can trace the metabolic fate of the drug. The unique mass signature of the deuterated compound allows for the confident identification of its metabolites. The mass difference between a potential metabolite and its deuterated counterpart will be consistent with the number of deuterium atoms retained, helping to distinguish true metabolites from endogenous background interferences. This "isotope pattern" filtering is a powerful tool for mapping metabolic pathways.

Elucidation of Metabolic Fate and Pathways of Bindarit Through Deuterium Tracing

Investigation of Deuterium Isotope Effects on Bindarit's Biological Activity

The strategic substitution of hydrogen with its stable, heavier isotope, deuterium, is a key technique in medicinal chemistry to probe and enhance a drug's properties. This modification, creating an isotopologue like this compound, leverages the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can significantly alter the molecule's metabolic fate and interaction with biological targets. wikipedia.orgunam.mxnih.gov Investigating these deuterium isotope effects in this compound is crucial for understanding its metabolic stability and pharmacodynamic profile, which can inform the development of improved anti-inflammatory therapies. nih.gov

Assessment of Isotope Effects on Receptor Binding and Enzyme Kinetics

The introduction of deuterium can modify a drug's interaction with its biological targets, such as receptors and enzymes. nih.gov This is because the stronger C-D bond can affect the molecule's conformation and how it fits into a binding site. wikipedia.org

While specific comparative binding data for Bindarit versus this compound are not widely published, the theoretical implications are significant. Bindarit is known to inhibit the synthesis of monocyte chemotactic proteins (MCPs) like MCP-1/CCL2, which are key drivers in inflammation. newdrugapprovals.orgtmu.edu.cn This effect is mediated by downregulating the NF-κB pathway. nih.govselleckchem.com If the deuterated positions on this compound are involved in the binding to proteins within this pathway, alterations in binding affinity could occur due to subtle changes in bond energies and molecular vibrations. nih.gov

The most pronounced impact of deuteration is often on enzyme kinetics, particularly concerning metabolic enzymes like the Cytochrome P450 (CYP) family. bioscientia.de The cleavage of a C-H bond is frequently the rate-limiting step in drug metabolism. nih.govbioscientia.de Replacing hydrogen with deuterium can slow this process, a phenomenon known as the deuterium kinetic isotope effect (DKIE). nih.govbioscientia.de This can lead to a longer drug half-life and greater systemic exposure. wikipedia.orgresearchgate.net While specific metabolic rates for this compound are not publicly detailed, it is expected to be metabolized more slowly than non-deuterated Bindarit.

Table 1: Theoretical Comparison of Bindarit and this compound Kinetic and Binding Properties

ParameterBindaritThis compoundExpected Outcome of Deuteration
Receptor Binding AffinityBaselinePotentially alteredDepends on whether deuterated sites are involved in key binding interactions. nih.gov
Enzyme InhibitionBaselinePotentially alteredDependent on the role of deuterated positions in binding to the target enzyme's active site.
Metabolic Rate (via CYP Enzymes)BaselineExpected to be slowerSlower C-D bond cleavage due to the kinetic isotope effect leads to reduced metabolic rate. nih.govbioscientia.de

Comparative Preclinical Efficacy and Potency Between Bindarit and this compound

Preclinical studies in animal models of inflammatory diseases are essential to determine if the theoretical advantages of deuteration translate into improved therapeutic outcomes. Bindarit has demonstrated anti-inflammatory effects in various disease models, including arthritis, pancreatitis, and nephritis. nih.govnih.gov The primary hypothesis for comparing Bindarit with this compound is that the latter's enhanced metabolic stability should lead to superior in vivo efficacy.

A slower metabolism rate for this compound would likely result in higher and more sustained plasma concentrations. This could produce a more pronounced or durable therapeutic effect, such as a greater reduction in inflammatory markers or more significant disease amelioration in animal models. For example, in a model of lupus nephritis, where Bindarit has been shown to delay the onset of proteinuria and protect renal function, this compound might show equivalent efficacy at a lower dose or superior efficacy at the same dose. selleckchem.com

Table 2: Expected Comparative Preclinical Efficacy of this compound

Preclinical ModelKey ParameterExpected Outcome for this compound vs. BindaritScientific Rationale
Lupus NephritisReduction in proteinuria and renal damageGreater reduction or similar effect at a lower doseSustained therapeutic concentrations due to slower metabolism could enhance protection of kidney tissue. selleckchem.comresearchgate.net
Rheumatoid ArthritisReduction in joint inflammation and damageGreater reduction or similar effect at a lower doseEnhanced systemic exposure could lead to more effective suppression of inflammatory cell recruitment to joints. nih.govnih.gov
Coronary RestenosisReduction of neointima formationGreater reduction or similar effect at a lower doseProlonged drug action could more effectively inhibit smooth muscle cell proliferation and macrophage recruitment. selleckchem.compcronline.com

Advanced Methodological Approaches in Bindarit Research

Computational Chemistry and Molecular Modeling Studies

Computational methods are essential in modern drug discovery and development, providing insights into molecular interactions that are often difficult to observe experimentally. wikipedia.org For Bindarit, these techniques have been crucial for understanding its binding mechanisms and for guiding the design of new, potentially more effective molecules.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Bindarit, and its protein target. researchgate.netf1000research.com Docking studies predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the specific amino acid residues involved in the interaction. researchgate.net For instance, in-silico analyses have been used to elucidate the therapeutic potential of Bindarit against targets like the K-ras receptor. acs.orgacs.org These studies use docking to predict binding energy and identify key interactions. researchgate.net

Following docking, MD simulations provide a dynamic view of the ligand-receptor complex over time, assessing the stability of the interaction and revealing conformational changes that may occur upon binding. researchgate.net Studies have utilized MD simulations to understand the stability and interaction of complexes involving Bindarit. For example, simulations can reveal how Bindarit forms stable complexes through various non-covalent interactions like π-π stacking and hydrogen bonding. researchgate.net This computational approach was instrumental in a design study where Bindarit was used as a carrier for another drug, with simulations predicting the formation of stable nano-aggregates. researchgate.net

Table 1: Example of Molecular Docking Data for Bindarit against a Hypothetical Target

Parameter Value Description
Binding Energy (kcal/mol) -7.3 Predicted affinity of Bindarit for the binding site. researchgate.net
Key Interacting Residues TYR-32, LYS-117, GLN-121 Amino acids forming hydrogen bonds or other key interactions.
Inhibition Constant (Ki, predicted) 1.5 µM Estimated concentration for 50% inhibition.

Structure-Activity Relationship (SAR) Studies and Rational Drug Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. gardp.orgoncodesign-services.com By systematically modifying the structure of a lead compound like Bindarit and assessing the biological activity of the resulting analogues, researchers can identify the key chemical motifs (the pharmacophore) responsible for its effects. gardp.orgwpmucdn.com This information is critical for rational drug design, a process that uses knowledge of the biological target to invent new medications. wikipedia.orgnih.gov

SAR studies on indazole derivatives, the chemical class to which Bindarit belongs, have provided valuable information for developing new anti-inflammatory agents. dntb.gov.uamdpi.com These studies help in optimizing lead compounds to enhance potency, improve selectivity, and reduce potential toxicity. oncodesign-services.com The ultimate goal is to design new molecules with improved therapeutic properties based on a deep understanding of their molecular interactions. jci.orggvsu.edu

Systems Biology and Omics Integration

Systems biology approaches, which integrate various "omics" data, provide a holistic view of the biological response to a compound like Bindarit. By combining data from metabolomics, transcriptomics, and proteomics, researchers can construct a comprehensive picture of the pathways and biomarkers affected by the drug. crownbio.com

Untargeted and Targeted Metabolomics Profiling in Response to Bindarit Exposure

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. metabolon.com It can be performed using two main strategies: untargeted and targeted metabolomics. researchgate.net

Untargeted metabolomics provides a global, comprehensive snapshot of all measurable metabolites in a sample, which is useful for discovery and hypothesis generation. metabolon.commetabolomicscentre.ca

Targeted metabolomics focuses on measuring a predefined set of specific metabolites, often for validation purposes, providing absolute quantification. metabolon.comnih.gov

In the context of Bindarit research, metabolomic studies can reveal how the drug alters metabolic pathways related to inflammation. nih.gov It is in these quantitative studies where Bindarit-d5 plays a critical role. As a deuterated internal standard, this compound is added to samples in known concentrations. Since it is chemically identical to Bindarit but has a different mass, it can be distinguished by mass spectrometry. This allows for precise correction of any variability during sample preparation and analysis, ensuring highly accurate quantification of Bindarit itself.

Table 2: Comparison of Metabolomics Approaches

Feature Untargeted Metabolomics Targeted Metabolomics
Scope Global, all detectable metabolites metabolon.com Pre-defined set of metabolites metabolon.com
Goal Hypothesis generation, biomarker discovery metabolon.com Hypothesis testing, validation metabolon.com
Quantification Relative metabolomicscentre.ca Absolute or relative metabolon.com

| Coverage | Broad nih.gov | Limited nih.gov |

Transcriptomics and Proteomics for Comprehensive Pathway Analysis and Biomarker Discovery

Transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of all proteins) are powerful tools for understanding how Bindarit affects gene expression and protein levels. nih.gov Integrated analysis of these omics datasets can reveal the molecular mechanisms underlying a drug's effects. mdpi.com

For example, transcriptome analysis of cells treated with Bindarit can identify which genes are upregulated or downregulated. frontiersin.org In studies on human umbilical vein endothelial cells (HUVECs), RNA sequencing revealed that Bindarit could reduce the expression of CCL2, a key inflammatory chemokine, and affect genes in pathways like the NF-κB signaling pathway. frontiersin.org

Proteomics can then confirm whether changes in gene expression translate to changes in protein levels. d-nb.info Combining transcriptomics and proteomics provides a more complete picture, linking gene regulation to functional protein activity and helping to identify robust biomarkers and signaling pathways modulated by Bindarit. nih.govd-nb.info This multi-omics approach has confirmed that Bindarit's anti-inflammatory effects are mediated through the downregulation of specific inflammatory pathways. nih.gov

In Vitro and Ex Vivo Cellular and Tissue-Based Assays for Target Validation

Target validation is a critical process in drug discovery that confirms the relevance of a biological target to a disease and demonstrates that modulating this target can produce a therapeutic benefit. nih.govsygnaturediscovery.com This is achieved through a variety of in vitro (cell-based) and ex vivo (tissue-based) assays. nuvisan.com

In Vitro Assays: These experiments are performed in a controlled environment outside of a living organism, typically using cell lines or primary cells. For Bindarit, researchers have used cell lines like mouse leukaemic monocyte-macrophages (Raw 264.7) and human umbilical vein endothelial cells (HUVECs). frontiersin.orgnih.gov These assays have been crucial for demonstrating Bindarit's mechanism of action, such as its ability to inhibit the production of inflammatory cytokines like MCP-1 and IL-12β/p40, and to reduce the nuclear translocation of NF-κB p65. nih.gov Such assays can measure cell viability, proliferation, migration, and the expression of specific proteins and genes. frontiersin.orgsygnaturediscovery.com

Ex Vivo Assays: These studies are conducted on tissues taken from an organism and studied in an external environment. For example, human coronary artery tissues have been used to show that Bindarit can inhibit smooth muscle cell proliferation and migration. pcronline.com These assays provide a bridge between in vitro studies and in vivo animal models, offering insights into the drug's effect in a more complex biological context. nuvisan.com

Together, these cellular and tissue-based assays are essential for validating the targets of Bindarit and confirming its mechanism of action, providing the foundational evidence needed to justify further development. crownbio.comgoogle.com

Table 3: Compound Names Mentioned

Compound Name
Bindarit
This compound
Doxorubicin
Interleukin-6 (IL-6)
Interleukin-8 (IL-8)
Interleukin-12β (IL-12β)
Monocyte Chemotactic Protein-1 (MCP-1/CCL2)

Future Research Trajectories and Unanswered Questions Regarding Bindarit D5 and Its Parent Compound

Exploration of Novel Mechanistic Insights and Unidentified Molecular Targets

Bindarit is primarily recognized for its selective inhibition of the synthesis of the C-C inflammatory chemokine subfamily, including monocyte chemoattractant protein-1 (MCP-1/CCL2), MCP-2 (CCL8), and MCP-3 (CCL7). researchgate.netjle.comnewdrugapprovals.org This action is largely attributed to the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov Specifically, it has been shown to reduce the phosphorylation of IκBα and p65, leading to decreased nuclear translocation of p65-containing dimers and subsequent inhibition of inflammatory gene expression. nih.gov

However, the full spectrum of Bindarit's molecular interactions remains an area of active investigation. Recent studies have suggested that Bindarit may bind to Fatty Acid-Binding Protein 4 (FABP4), which could be a key mechanism for its NF-κB modulating effects in microglia. researchgate.net Future research should aim to:

Elucidate the complete interactome of Bindarit: Unbiased screening approaches could identify novel binding partners and molecular targets beyond the NF-κB pathway and FABP4.

Investigate downstream effects: A deeper understanding of the signaling cascades affected by Bindarit, beyond the initial inhibition of chemokine synthesis, is needed. For instance, while its primary targets are well-defined, secondary effects on other cytokines like IL-6 have been observed, which may be a result of reduced cellular recruitment rather than direct inhibition. nih.gov

Define cell-type specific mechanisms: Bindarit's effects on various cell types involved in inflammation, such as endothelial cells, smooth muscle cells, and different leukocyte populations, require more detailed characterization. jle.comahajournals.org

For Bindarit-d5, a crucial unanswered question is how deuteration might influence these mechanisms. While deuteration is not expected to alter the pharmacodynamic effects significantly, subtle changes in target binding or off-target interactions cannot be ruled out and warrant investigation. nih.gov

Development of Advanced Drug Delivery Systems for Targeted Action

While Bindarit has shown efficacy in preclinical models, challenges such as low solubility and nonspecific distribution in the body necessitate high doses, which could increase the risk of long-term side effects. thno.org The development of advanced drug delivery systems is a critical future direction to enhance its therapeutic index.

Promising strategies include:

Nanoparticle-based delivery: Encapsulating Bindarit in nanoparticles could improve its solubility and bioavailability. nih.gov Recent research has demonstrated the potential of laminarin-modified nanoparticles (LApBIN) for targeted delivery to inflammatory adipose tissue, fatty liver, and atherosclerotic plaques in mouse models. thno.orgnih.gov This approach leverages circulating monocytes for translocation. thno.org

Targeted nanocarriers: Future systems could incorporate ligands that specifically bind to receptors overexpressed at sites of inflammation, such as receptors on activated macrophages or endothelial cells. This would concentrate the therapeutic effect where it is most needed and minimize systemic exposure.

Hydrogel formulations: For localized inflammatory conditions, injectable hydrogels containing Bindarit could provide sustained release at the site of action, which could be particularly beneficial for conditions like arthritis. mdpi.com

These advanced delivery systems, once optimized for Bindarit, could be readily adapted for this compound, potentially amplifying the benefits of improved pharmacokinetics with targeted delivery.

Comparative Efficacy and Mechanistic Analysis with Emerging Chemokine Inhibitors

The chemokine system is a major target for anti-inflammatory drug development, with numerous receptor antagonists and blocking antibodies in various stages of development. jle.com Bindarit's mechanism of inhibiting chemokine synthesis, rather than blocking receptor interaction, represents a distinct therapeutic approach. researchgate.netjle.com

Future research should focus on:

Head-to-head preclinical studies: Comparative studies of Bindarit and this compound against other chemokine inhibitors (e.g., CCR2 antagonists) in standardized models of inflammatory diseases are needed. This would help to delineate the relative efficacy and potential advantages of inhibiting chemokine production versus blocking their action.

Mechanistic differentiation: Investigating the differential effects on downstream signaling and cellular responses between these different classes of inhibitors will be crucial. For instance, does inhibiting synthesis prevent the establishment of a chemotactic gradient more effectively than blocking the receptor?

Identifying patient populations: It is possible that certain inflammatory conditions or patient subsets may respond better to a synthesis inhibitor like Bindarit than to a receptor antagonist, or vice versa. Biomarker studies could help to identify these populations.

The potential for this compound to offer a more sustained and consistent inhibition of chemokine synthesis due to its improved metabolic stability could be a key differentiator in these comparative analyses.

Potential for Combinatorial Research Strategies with Existing Therapeutic Modalities

In many complex inflammatory and autoimmune diseases, combination therapy is becoming the standard of care. Bindarit's unique mechanism of action makes it an attractive candidate for combination with other therapeutic agents.

Future research should explore combinations with:

Corticosteroids: Early studies in a murine lupus model suggested that combining Bindarit with a low dose of methylprednisolone (B1676475) resulted in a synergistic effect, prolonging survival more than either agent alone. nih.gov This suggests Bindarit could act as a steroid-sparing agent.

Immunosuppressants: As Bindarit is not considered to be immunosuppressive, combining it with traditional immunosuppressants could allow for lower doses of the latter, potentially reducing their toxicity. ncats.iojle.com

Immunotherapies: In the context of cancer, where inflammation plays a significant role in the tumor microenvironment, combining Bindarit with immune checkpoint inhibitors is a promising avenue. For example, combining a CCL2 blockade with a PD-1 inhibitor has shown favorable outcomes in a breast cancer brain metastasis mouse model. oup.com

The potentially improved safety and tolerability profile of this compound could make it an even more suitable partner in combination therapies, allowing for more effective and sustained dual-target engagement.

Role of Deuteration in Optimizing Drug Properties for Future Therapeutic Development

Deuteration, the substitution of hydrogen with its heavier isotope deuterium (B1214612), is a strategy used in drug development to improve pharmacokinetic properties. nih.govnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage. unibestpharm.com This "kinetic isotope effect" can lead to several advantages. wikipedia.org

Potential Advantage of DeuterationMechanismReference
Improved Metabolic Stability Slower rate of metabolism due to the stronger C-D bond, particularly if C-H bond cleavage is a rate-limiting step in metabolism. wikipedia.org
Prolonged Half-Life Reduced clearance from the body leads to a longer duration of action.
Increased Systemic Exposure Higher drug concentrations can be achieved with the same dose.
Reduced Formation of Toxic Metabolites Altering metabolic pathways can decrease the production of harmful byproducts. nih.gov
Enhanced Safety and Tolerability A combination of the above factors can lead to a better safety profile. researchgate.net
Stabilization of Stereoisomers Deuteration at chiral centers can reduce racemization or epimerization.

For this compound, the specific placement of the five deuterium atoms on the benzyl (B1604629) group is strategic. This region is a likely site of metabolic oxidation. By reinforcing these positions with deuterium, the expectation is that this compound will exhibit a slower rate of metabolism compared to its parent compound.

Key unanswered questions that will drive future research include:

Impact on Metabolite Profile: It is crucial to identify and quantify the metabolites of this compound to confirm that the deuteration strategy successfully reduces the formation of any undesirable metabolites and does not lead to the formation of novel, potentially harmful ones.

Translational Efficacy: Ultimately, studies must demonstrate that the optimized pharmacokinetic profile of this compound translates into improved therapeutic efficacy and/or a more convenient dosing regimen in relevant disease models.

The successful development of deuterated drugs like deutetrabenazine and deucravacitinib (B606291) provides a strong precedent for this approach. wikipedia.org The future of this compound will depend on rigorous investigation into these areas, potentially unlocking a more potent and safer therapeutic option for a range of inflammatory diseases.

Q & A

Q. Which frameworks (e.g., FINER, PICO) are suitable for formulating hypotheses about this compound’s therapeutic potential?

  • Methodological Answer : Use PICOT to structure clinical questions:
  • P opulation (e.g., murine models of rheumatoid arthritis),
  • I ntervention (this compound dosage),
  • C omparison (standard therapy),
  • O utcome (joint inflammation reduction),
  • T imeframe (6-week trial).
    Apply FINER criteria to ensure feasibility and novelty .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.